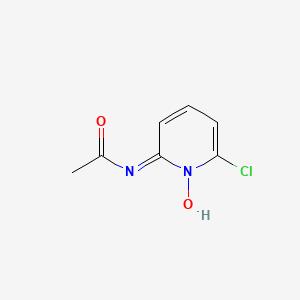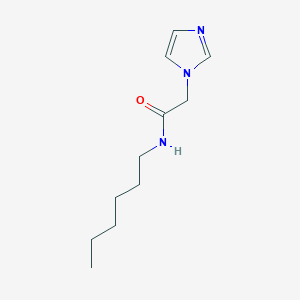
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and multiple hydroxyl groups. This compound contains a total of 28 atoms, including hydrogen, carbon, nitrogen, and oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of hydroxyl groups and the amino group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate biological processes and pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Butanetetrol: Lacks the pyrimidine ring and amino group.
1-(2-amino-4-pyrimidinyl)-1,2,3,4-butanetetrol: Similar structure but different stereochemistry.
Uniqueness
1,2,3,4-Butanetetrol, 1-(2-amino-4-pyrimidinyl)-, (1R,2S,3R)- is unique due to its specific stereochemistry and the presence of both a pyrimidine ring and multiple hydroxyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
652972-42-4 |
|---|---|
Molekularformel |
C8H13N3O4 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
(1R,2S,3R)-1-(2-aminopyrimidin-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C8H13N3O4/c9-8-10-2-1-4(11-8)6(14)7(15)5(13)3-12/h1-2,5-7,12-15H,3H2,(H2,9,10,11)/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
OVPMVAHKGZKRCJ-FSDSQADBSA-N |
Isomerische SMILES |
C1=CN=C(N=C1[C@H]([C@@H]([C@@H](CO)O)O)O)N |
Kanonische SMILES |
C1=CN=C(N=C1C(C(C(CO)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
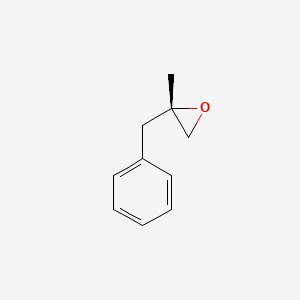
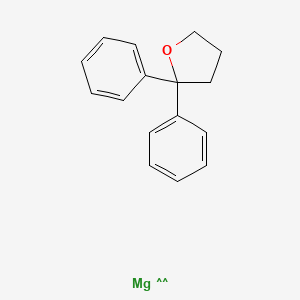
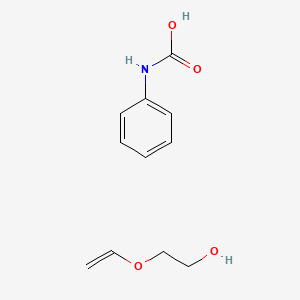
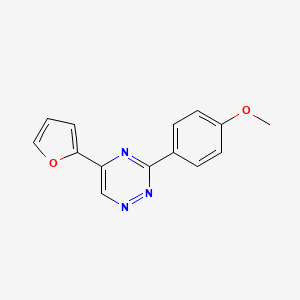
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
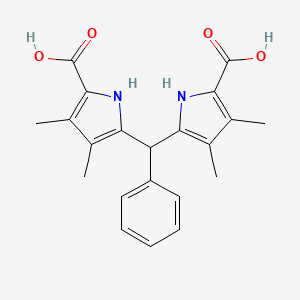
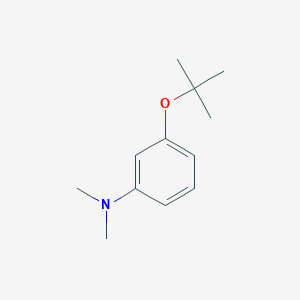
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
